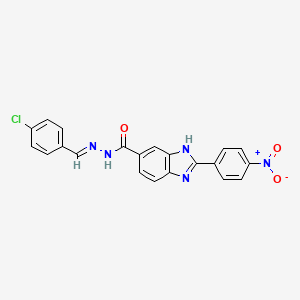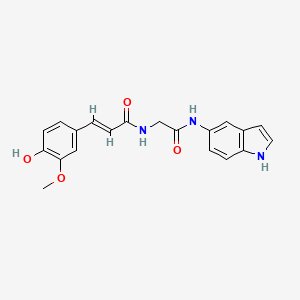
AChE/BChE-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-9 is a novel compound designed to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. Inhibiting these enzymes can help in treating conditions like Alzheimer’s disease, where acetylcholine levels are abnormally low .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-9 involves the combination of flurbiprofen and isoniazide. The reaction typically requires a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
AChE/BChE-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different levels of activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-9 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of acetylcholinesterase and butyrylcholinesterase in biological systems.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Can be used in the development of new drugs and diagnostic tools
Wirkmechanismus
AChE/BChE-IN-9 inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound exhibits a mixed mode of inhibition, meaning it can bind to both the enzyme and the enzyme-substrate complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase and is used for treating dementia.
Galantamine: Another acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Uniqueness
AChE/BChE-IN-9 is unique in its balanced inhibition of both acetylcholinesterase and butyrylcholinesterase, making it potentially more effective in treating conditions where both enzymes are involved. Its mixed mode of inhibition also provides a broader range of therapeutic effects compared to other inhibitors .
Eigenschaften
Molekularformel |
C20H19N3O4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-18-10-13(2-6-17(18)24)3-7-19(25)22-12-20(26)23-15-4-5-16-14(11-15)8-9-21-16/h2-11,21,24H,12H2,1H3,(H,22,25)(H,23,26)/b7-3+ |
InChI-Schlüssel |
XVKHPTDTSZLRHX-XVNBXDOJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
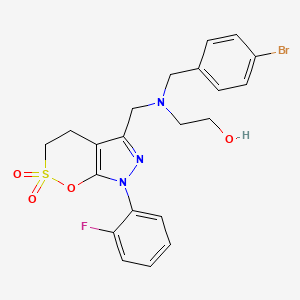
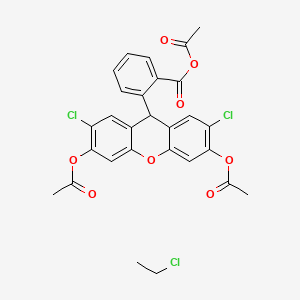
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)
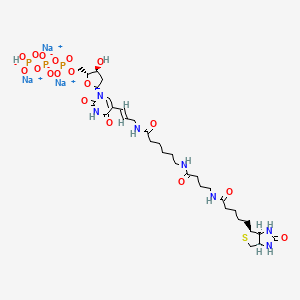
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
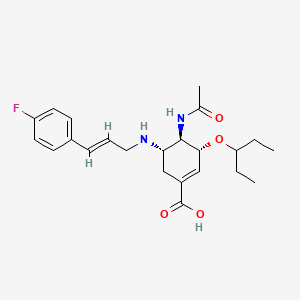

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
